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Compound of Interest

Compound Name: Diethylgalactarate

Cat. No.: B580259

Diethyl galactarate (CAS No. 15909-67-8), also known as diethyl mucate, is the diethyl ester of
galactaric acid.[1][2] Galactaric acid, a member of the aldaric acid family of sugar acids, is
produced via the oxidation of D-galactose or galactose-containing materials.[3][4] This
positions diethyl galactarate as a valuable, bio-derived chemical intermediate. Its structure,
featuring a six-carbon backbone with multiple stereocenters and terminal ester functionalities,
makes it an important chiral building block for advanced organic synthesis. While research into
the direct biological activities of diethyl galactarate is nascent, its parent compound and
metabolic pathway are subjects of significant interest in the fields of polymer chemistry and
antimicrobial drug development.[5] This guide provides a comprehensive technical overview of
diethyl galactarate, from its synthesis and characterization to its applications and future
potential for researchers and drug development professionals.

Chemical Profile and Physical Properties

Diethyl galactarate is a C10 molecule characterized by four hydroxyl groups along its central
carbon chain and two terminal ethyl ester groups.[6][7] Galactaric acid itself is an achiral meso
compound despite having four chiral centers; this is because the molecule has a plane of
symmetry.[3] The key physicochemical properties of diethyl galactarate are summarized in the

table below.
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Property Value Source(s)

CAS Number 15909-67-8 [2][6]

Molecular Formula C10H180s [61[7]

Molecular Weight 266.25 g/mol [61[7]
Diethyl mucate, Galactaric acid

Synonyms ) [2]
diethyl ester

Melting Point 172 °C [1]
Sparingly soluble (27 g/L) in

Solubility paringly (@7 o) [1]
water at 25 °C

Density 1.386 g/cm3 [1]

Hydrogen Bond Donor Count 4 [6]

Hydrogen Bond Acceptor

ydrog p 3 (6]

Count

Rotatable Bond Count 9 [6]

Topological Polar Surface Area 134 A2 [6]

Synthesis and Spectroscopic Characterization

Synthesis via Fischer Esterification

The most direct method for preparing diethyl galactarate is the Fischer esterification of its

parent dicarboxylic acid, galactaric acid, with ethanol. This reaction is catalyzed by a strong

mineral acid, typically sulfuric acid (H2S0a4).[8][9]

Causality of Experimental Choices:

o Excess Ethanol: The Fischer esterification is a reversible equilibrium reaction.[8] In

accordance with Le Chatelier's principle, using ethanol as both the reactant and the solvent

(i.e., in large excess) drives the equilibrium toward the formation of the diethyl ester product.

[9]
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e Acid Catalyst: The carbonyl carbons of a carboxylic acid are not sufficiently electrophilic to
be attacked by a neutral alcohol. The acid catalyst (H2SOa4) protonates a carbonyl oxygen,
significantly increasing the electrophilicity of the carbonyl carbon and activating it for
nucleophilic attack by ethanol.[10]

o Reflux: The reaction is typically performed at the boiling point of the alcohol (ethanol, 78 °C)
to increase the reaction rate without evaporating the solvent.

Experimental Protocol: Synthesis of Diethyl Galactarate

e Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, add galactaric acid (1.0 eq).

o Reagent Addition: Add absolute ethanol (10-20 eq., serving as solvent and reagent).

o Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (H2SOa4,
~0.1 eq.) to the mixture. The addition is exothermic.

o Reflux: Heat the reaction mixture to a gentle reflux (approx. 80-90 °C oil bath temperature)
and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer
Chromatography (TLC).

o Work-up: After cooling to room temperature, neutralize the mixture cautiously with a
saturated aqueous solution of sodium bicarbonate (NaHCO3).

o Extraction: Extract the agueous mixture multiple times with a suitable organic solvent, such
as ethyl acetate.

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na=S0Oa), filter,
and concentrate under reduced pressure. The resulting crude product can be further purified
by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure diethyl
galactarate as a white solid.

Spectroscopic Characterization

The structure of diethyl galactarate can be confirmed using standard spectroscopic techniques.
The expected data are summarized below.
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Expected
Spectroscopy Feature Chemical Shift Rationale Source(s)
| Wavenumber
Protons on a
~1.2-1.4 ppm methyl grou
1H NMR -CHs (Ethyl) _ PP , yigrotp [11]
(triplet) adjacent to a
methylene group.
Protons on a
methylene grou
~4.1-4.3 ppm y grotp
-CH2- (Ethyl) deshielded by [11]
(quartet) )
the adjacent
ester oxygen.
Protons on the
~3.8-4.5 ppm carbon backbone
-CH(OH)- _ [11]
(multiplet) attached to
hydroxyl groups.
Exchangeable
-OH Broad singlet protons of the [11]
alcohol groups.
13C NMR -CHs (Ethyl) ~14 ppm Alkyl carbon. [12]
Carbon adjacent
-CHz- (Ethyl) ~62 ppm to the ester [13]
oxygen.
Carbons on the
sugar backbone
-CH(OH)- ~70-75 ppm
attached to
hydroxyl groups.
Carbonyl carbon
C=0 (Ester) ~170-175 ppm [12]
of the ester.
Stretching
3500-3200 cm~1 o
FTIR O-H Stretch vibration of the [14]

(broad)

hydroxyl groups.
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Stretching of
C-H Stretch 3000-2850 cm~1 [14]
alkyl C-H bonds.

Strong
C=0 Stretch ~1750 cm~? absorption from [13]
the ester

carbonyl group.

Stretching of the
C-O single bonds

C-O Stretch 1300-1100 cm™1 [14]
of the ester and

alcohol groups.

Core Application: A Chiral Precursor in Organic
Synthesis

Diethyl galactarate serves as a versatile starting material for synthesizing more complex,
stereochemically-defined molecules. Its utility is demonstrated in the synthesis of bis(1,4-
disubstituted-1,2,3-triazoles), which are compounds of interest in medicinal chemistry.

Workflow: Synthesis of Bis-Triazoles from Diethyl
Galactarate

The following protocol outlines a multi-step synthesis that leverages the inherent chirality of
diethyl galactarate.

o Hydroxyl Protection: The four secondary hydroxyl groups are protected as acetonides. This
is crucial to prevent unwanted side reactions in subsequent steps. Diethyl galactarate is
reacted with acetone in the presence of a Lewis acid like triethylboron etherate to yield
(2,3,4,5)-bis-acetonide-protected diethyl galactarate.

o Ester Reduction: The two terminal ester groups are reduced to primary alcohols using a
strong reducing agent like lithium aluminum hydride (LiAlH4). This step transforms the ester
functionalities into more versatile alcohol groups.

» Halogenation: The primary alcohols are converted into good leaving groups, typically
bromides, via reaction with carbon tetrabromide (CBr4) and triphenylphosphine (PPhs). This
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prepares the molecule for nucleophilic substitution.

o Azidation: The dibromide is converted to a diazide by reaction with sodium azide (NaNs) in a
polar aprotic solvent like DMF. This introduces the azide functionality required for the
subsequent click reaction.

» Click Reaction (Huisgen Cycloaddition): The terminal diazide undergoes a copper(l)-
catalyzed azide-alkyne cycloaddition (CUAAC) with various terminal alkynes. This highly
efficient and specific "click" reaction forms the stable 1,2,3-triazole rings, yielding the final
bis-triazole product.
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Synthetic workflow from Diethyl Galactarate.

Biological Relevance and Future Directions in Drug
Development
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While direct pharmacological data on diethyl galactarate is limited, its parent structure,
galactarate, is a key metabolite in certain bacteria, presenting an intriguing opportunity for
antimicrobial drug development.

The Bacterial D-Galactarate Degradation Pathway: A
Potential Drug Target

Some enteric bacteria, including E. coli, can utilize D-galactarate as a sole carbon source for
growth. This metabolic capability is particularly important for bacterial fithess and colonization
of the gut, especially after antibiotic treatment has altered the gut microbiome. The pathway is
not present in humans, making its enzymes attractive targets for selective antibacterial agents.

The key steps in the pathway are:

o Dehydration: Galactarate is first dehydrated by the enzyme galactarate dehydratase (GarD)
to form 5-dehydro-4-deoxy-D-glucarate.

» Aldol Cleavage: This intermediate is then cleaved by an aldolase into pyruvate and tartronate
semialdehyde.

o Further Metabolism: Pyruvate enters central metabolism directly, while tartronate
semialdehyde is converted to glycerate, which can then enter glycolysis.
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Bacterial galactarate pathway as a drug target.

Inhibition of galactarate dehydratase (GarD) would block this pathway, potentially reducing the
ability of pathogenic bacteria to thrive in the host gut environment. Developing inhibitors for
GarD is therefore a promising strategy for novel antimicrobial therapies.

Future Outlook: Potential Antimicrobial Activity

Studies on other sugar acids and phenolic acids have shown that esterification can enhance
their antimicrobial properties.[15][16] For example, derivatives of gallic acid often exhibit higher
antibacterial activity than the parent acid, a phenomenon attributed to increased lipophilicity
which facilitates better penetration through the bacterial cell membrane.[15][17] Given these
precedents, diethyl galactarate and other aldaric acid esters warrant investigation as potential
antimicrobial agents. Future research should focus on screening these compounds against
panels of pathogenic bacteria and exploring their mechanism of action.

Safety and Handling

No specific safety data sheet (SDS) is readily available for diethyl galactarate.[6] Therefore,
safety precautions must be inferred from structurally related diester compounds, such as
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diethyl phthalate or diethyl fumarate.

o Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety
goggles, a lab coat, and chemical-resistant gloves.

» Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any
potential dust or vapors. Avoid contact with skin and eyes.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep
away from strong oxidizing agents and sources of ignition.

o Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

It is imperative to consult the safety data sheet for any reagents used in the synthesis or
handling of diethyl galactarate and to conduct a thorough risk assessment before commencing
any experimental work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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